molecular formula C16H16IN3O2S B3623356 3-ethoxy-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide

3-ethoxy-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B3623356
M. Wt: 441.3 g/mol
InChI Key: RQBBHWVGDZFKNL-UHFFFAOYSA-N
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Description

3-ethoxy-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide is a complex organic compound that features a benzamide core substituted with an ethoxy group and a carbamothioyl group linked to a 5-iodo-6-methylpyridin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 3-ethoxybenzoic acid, is converted to its corresponding benzoyl chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.

    Introduction of the Carbamothioyl Group: The benzamide is then treated with thiophosgene to introduce the carbamothioyl group.

    Coupling with the Pyridine Derivative: The final step involves coupling the benzamide derivative with 5-iodo-6-methylpyridin-2-amine under suitable conditions, such as using a base like triethylamine in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodo group in the pyridine ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

3-ethoxy-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the iodo group and the carbamothioyl moiety can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide
  • 3-Ethoxy-N-[(3-methyl-2-pyridinyl)carbamothioyl]benzamide

Uniqueness

3-ethoxy-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide is unique due to the presence of the iodo group, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for specific applications where such characteristics are desired.

Properties

IUPAC Name

3-ethoxy-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16IN3O2S/c1-3-22-12-6-4-5-11(9-12)15(21)20-16(23)19-14-8-7-13(17)10(2)18-14/h4-9H,3H2,1-2H3,(H2,18,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBBHWVGDZFKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC(=C(C=C2)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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